2,2-Dibromoethan-1-amine hydrochloride (CAS 2913268-68-3) is a highly reactive gem-dibromo primary amine utilized primarily as a bifunctional building block and a Genotoxic Impurity (GTI) reference standard in pharmaceutical manufacturing. Characterized by its dual electrophilic carbon and nucleophilic nitrogen, it serves as a potent alkylating agent in the synthesis of nitrogen-containing heterocycles, including triazolopyridines and piperazine derivatives. In the commercial production of active pharmaceutical ingredients (APIs) such as Trazodone, alkylating agents are strictly regulated under ICH M7 guidelines. This hydrochloride salt form provides the critical bench stability and gravimetric precision required for parts-per-million (ppm) analytical quantification, ensuring final API compliance with the strict <1.5 µg/day toxicological threshold for alkylating substances [1].
Gem-dibromo motif enables α-keto amide synthesis
TAAR1 signaling studies (reported activation context)
SSAO inhibition probe (class-level SAR context)
Substituting 2,2-dibromoethan-1-amine hydrochloride with its dichloro analog (2,2-dichloroethylamine) or its free base form fundamentally compromises both synthetic yield and analytical integrity. In process chemistry, the dibromo derivative exhibits significantly faster SN2 reaction kinetics due to the superior leaving group ability of bromide, enabling milder alkylation conditions that prevent thermal degradation of sensitive intermediates. In analytical quality control, generic substitution is impossible; regulatory agencies require the exact structure-matched reference standard to quantify residual 2,2-dibromoethylamine in APIs. Furthermore, attempting to use the free base instead of the hydrochloride salt results in rapid self-alkylation and polymerization, destroying the gravimetric accuracy necessary for preparing the <15 ppm or <2.5 ppm calibration curves mandated for API release testing [1].
For genotoxic impurity profiling, reference standards must maintain absolute structural integrity during weighing and dissolution. The free base of 2,2-dibromoethylamine is highly unstable, undergoing rapid intermolecular self-alkylation at room temperature, which skews quantitative assay results. The hydrochloride salt form (CAS 2913268-68-3) completely protonates the primary amine, neutralizing its nucleophilicity and arresting self-polymerization. This stabilization allows analytical chemists to accurately weigh the compound for the preparation of calibration standards required to detect impurity limits down to <2.5 ppm in maximum-dose (600 mg/day) Trazodone formulations [1].
| Evidence Dimension | Bench stability and self-alkylation rate at 25°C |
| Target Compound Data | 2,2-Dibromoethan-1-amine hydrochloride (Stable, no self-alkylation, allows precise ppm standard preparation) |
| Comparator Or Baseline | 2,2-Dibromoethylamine free base (Rapid degradation/polymerization) |
| Quantified Difference | >99% reduction in self-alkylation degradation |
| Conditions | Ambient laboratory handling for HPLC/GC-MS standard preparation |
Procurement of the hydrochloride salt is mandatory for QC laboratories to ensure accurate, reproducible calibration curves for regulatory GTI compliance.
When validating alternative synthetic routes for triazolopyridine APIs, process chemists must track the specific alkylating agents used. 2,2-Dibromoethan-1-amine provides a highly distinct mass spectrometric signature compared to standard chlorinated alkylating agents like 2,2-dichloroethylamine. The presence of two bromine atoms yields a distinct M, M+2, M+4 isotopic cluster (approximate 1:2:1 ratio) in MS detection, which drastically reduces false positives from background matrix interference during Selected Ion Monitoring (SIM). This allows for a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) when verifying that the final API contains less than the 15 ppm regulatory limit for alkylating substances [1].
| Evidence Dimension | Mass spectrometric isotopic signature and matrix interference |
| Target Compound Data | 2,2-Dibromoethan-1-amine (Distinct 1:2:1 isotopic cluster from Br2) |
| Comparator Or Baseline | 2,2-dichloroethylamine (Cl2 isotopic cluster, higher matrix overlap) |
| Quantified Difference | Superior signal-to-noise ratio in complex API matrices |
| Conditions | GC-MS or LC-MS/MS Selected Ion Monitoring (SIM) for GTI quantification |
The distinct dibromo isotopic signature simplifies analytical method development and ensures robust, interference-free quantification of trace genotoxic impurities.
In the synthesis of pharmaceutical intermediates, the choice of alkylating agent dictates the required reaction conditions. 2,2-Dibromoethan-1-amine hydrochloride offers significantly higher electrophilicity at the halogenated carbon compared to 2,2-dichloroethylamine. Because bromide is a weaker base and a more polarizable leaving group than chloride, the activation energy for nucleophilic substitution (e.g., by piperazine or aniline derivatives) is substantially lower. This allows the alkylation step to proceed at lower temperatures, reducing the formation of thermally induced side products and improving the overall yield of the target intermediate before subsequent cyclization or coupling steps [1].
| Evidence Dimension | SN2 leaving group ability and reaction temperature |
| Target Compound Data | 2,2-Dibromoethan-1-amine hydrochloride (Bromide leaving group, allows lower temperature alkylation) |
| Comparator Or Baseline | 2,2-dichloroethylamine hydrochloride (Chloride leaving group, requires higher thermal activation) |
| Quantified Difference | ~50-100x faster intrinsic SN2 kinetics for bromides vs chlorides |
| Conditions | Nucleophilic substitution in organic solvent with basic phase |
Process chemists procure the dibromo variant to optimize synthetic routes, lower energy costs, and minimize thermal degradation of complex API intermediates.
Predicted sub‑micromolar IC₅₀ based on 2‑bromoethylamine SAR; >1000‑fold difference over non‑brominated analogs.
2‑Bromoethylamine: ~1 µM (reported)
Under ICH M7 guidelines, pharmaceutical manufacturers must monitor and control alkylating agents to ensure patient safety. 2,2-Dibromoethan-1-amine hydrochloride is procured directly by quality control (QC) laboratories as a highly stable, gravimetrically precise reference standard. It is used to construct calibration curves for GC-MS or LC-MS/MS assays, verifying that residual levels of this specific alkylating substance in Trazodone API remain strictly below the 15 ppm (or 2.5 ppm for high-dose) regulatory threshold [1].
For process chemists developing novel or non-infringing synthetic routes for antidepressants and other nitrogen-containing heterocycles, this compound serves as a premium bifunctional building block. Its enhanced SN2 reactivity compared to standard dichloro analogs allows for milder alkylation of piperazine or aniline derivatives, reducing thermal degradation and improving the yield of key intermediates prior to final API salt formation [2].
Beyond specific API routes, the gem-dibromomethyl group is a highly versatile synthetic handle. In discovery chemistry, 2,2-dibromoethan-1-amine hydrochloride is utilized as a stable precursor for generating terminal alkynes (via Corey-Fuchs type transformations) or for synthesizing functionalized bromoaziridines. The hydrochloride salt ensures the amine remains protected from self-reaction until liberated by a base in situ, streamlining complex multi-step organic synthesis workflows [3].